molecular formula C36H30O16 B1253875 (2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

(2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

Cat. No.: B1253875
M. Wt: 718.6 g/mol
InChI Key: SNKFFCBZYFGCQN-ZQDRKSDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid is a natural product found in Origanum vulgare with data available.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on compounds with structural similarities, such as benzofuran derivatives, has been conducted to understand their disposition and metabolism in humans. For instance, a study on the orexin receptor antagonist SB-649868, which features a benzofuran moiety, revealed detailed pharmacokinetics, including its metabolism and elimination routes. This compound was found to be extensively metabolized with principal elimination via feces, indicating the significance of studying metabolic pathways for complex molecules (Renzulli et al., 2011).

Therapeutic Potential

Another area of research is the therapeutic applications of benzofuran derivatives. For example, certain benzofuran-acetamide scaffolds have been explored for their anticonvulsant activity, demonstrating the potential of such structures in developing treatments for neurological disorders (Shakya et al., 2016).

Molecular Design and Synthesis

The design and synthesis of molecules containing benzofuran units are crucial for developing new therapeutic agents. Studies in this area focus on creating novel compounds with enhanced biological activities, such as anti-inflammatory and analgesic properties, by manipulating the benzofuran core structure (Berk et al., 2009).

Enzymatic and Transporter Interactions

Understanding the interaction of complex molecules with enzymes and transporters is essential for predicting their pharmacological effects. Research on the endothelin receptor antagonist TA-0201 and its metabolites in rats highlighted the importance of such interactions in drug disposition and efficacy, providing a model for studying similar compounds (Fukuda et al., 2010).

Properties

Molecular Formula

C36H30O16

Molecular Weight

718.6 g/mol

IUPAC Name

(2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28+,31+,32-/m1/s1

InChI Key

SNKFFCBZYFGCQN-ZQDRKSDISA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Synonyms

lithospermic acid B
monardic acid B

Origin of Product

United States

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